
Tiopronin Disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiopronin is a thiol agent primarily used in the treatment of severe homozygous cystinuria . Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation . Tiopronin is used as a second-line therapy to control the rate of cystine precipitation and excretion, and prevent kidney stone formation .
Synthesis Analysis
Tiopronin can be synthesized using an aqueous method . Sodium hydroxide deprotonates the carboxyl groups in tiopronin and hinders drastic chemical reactions, resulting in stable nucleation and growth of the nanoclusters/nanoparticles . The boron byproduct produced during the synthesis can be removed with a simple volatilization process .Chemical Reactions Analysis
Tiopronin can selectively bind to DNA-stabilized silver nanoclusters (DNA–AgNCs) to form a stable Ag-S bond . This reaction quenches the red photoluminescence of the DNA–AgNCs .科学的研究の応用
Nanodiamonds as Carriers for Antioxidants
Tiopronin, known for its antioxidant properties due to its thiol moiety, has been explored as a treatment for oxidative stress-related conditions like cataracts. However, the instability of its thiol group in living systems poses challenges. Nanodiamonds have emerged as a promising solution to protect and sustain the release of tiopronin, enhancing its antioxidant capabilities and making it a potential candidate for clinical applications in oxidative stress management A. Pfaff, J. Beltz, N. Ercal, 2018.
Kinetic Studies with Platinum(IV) Complexes
Tiopronin's interactions with platinum(IV) complexes have been scrutinized to understand its redox chemistry, essential for analytical applications and therapeutic strategies. Research shows tiopronin oxidizes to form tiopronin-disulfide exclusively, providing insights into its kinetic behavior and mechanism of action with metal complexes, highlighting its potential in chemotherapy and detoxification applications S. Huo et al., 2013.
Modified Synthesis Techniques
Advancements in tiopronin synthesis have been made to improve its industrial production. A modified method involving acylation and reaction with sodium disulfide, followed by direct synthesis with zinc powder, has been developed. This process enhances the yield and quality of tiopronin, supporting its broader application in scientific research and healthcare N. Zhou, 2010.
Novel Applications in Mining
Tiopronin has been investigated as an eco-friendly depressant in the mining industry, specifically for the separation of copper and molybdenum sulfides. Its ability to selectively depress chalcopyrite showcases its potential beyond medical applications, contributing to more sustainable and less toxic processes in mineral processing Bingqiao Yang et al., 2021.
Gold Nanocluster Protection
Tiopronin's role in stabilizing gold nanoclusters has been explored, where it forms protective monolayers. This application is significant in nanotechnology and materials science, where tiopronin's thiol groups play a crucial role in the synthesis and stabilization of nanoparticles for various technological applications A. Gies et al., 2007.
作用機序
Target of Action
Tiopronin Disulfide primarily targets cystine , a non-proteinogenic amino acid . Cystine is excreted in high levels in the urine of patients with cystinuria, a condition that increases the risk of kidney stone formation .
Mode of Action
This compound is an active reducing agent that undergoes a thiol-disulfide exchange with cystine . This interaction forms a water-soluble mixed disulfide complex , effectively reducing the amount of sparingly soluble cystine .
Biochemical Pathways
The biochemical pathway affected by this compound involves the precipitation and excretion of cystine . By forming a soluble complex with cystine, this compound controls the rate of cystine precipitation and excretion, thereby preventing the formation of kidney stones .
Pharmacokinetics
It’s important to note that this compound is dosed on an individual basis, with close monitoring of urinary cystine concentrations and urinary output .
Result of Action
The primary result of this compound’s action is the reduction of urinary cystine concentrations below the solubility limit . This helps to reduce cystine stone formation, providing relief for patients with severe homozygous cystinuria .
Safety and Hazards
Tiopronin is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, it is recommended to remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water . If swallowed, rinse mouth with water; do not induce vomiting; call a physician .
将来の方向性
特性
IUPAC Name |
2-[2-[[1-(carboxymethylamino)-1-oxopropan-2-yl]disulfanyl]propanoylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(9(17)11-3-7(13)14)19-20-6(2)10(18)12-4-8(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCRXQYFIPNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SSC(C)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-37-4 |
Source


|
| Record name | Tiopronin disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021269374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIOPRONIN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK7MK77JLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
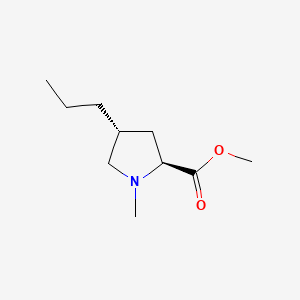
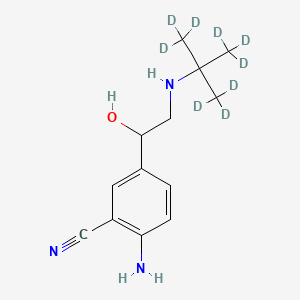
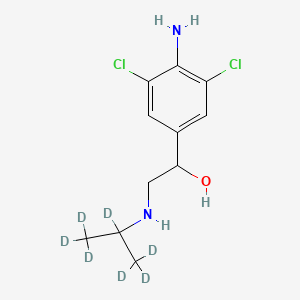
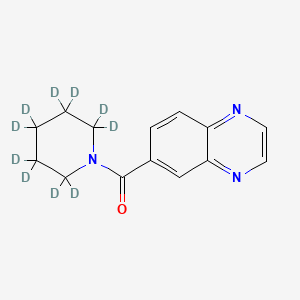
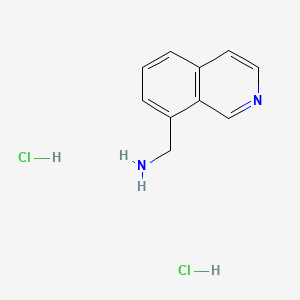

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

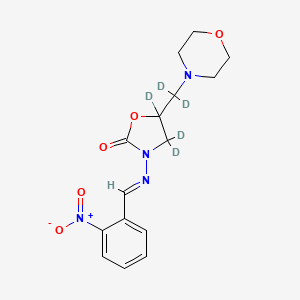
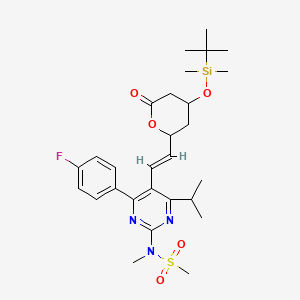
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
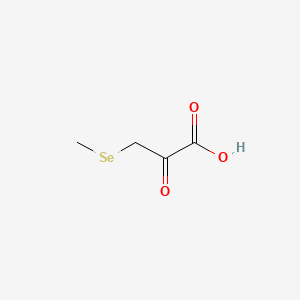
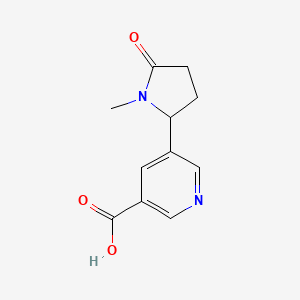
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
